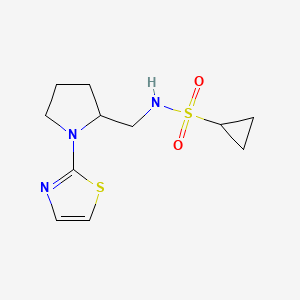

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Applications De Recherche Scientifique

Chemical Properties and Spectral Analysis : Studies like the one by Uno et al. (1963) explored the infrared spectra of sulfonamide derivatives, including thiazole derivatives. This research is crucial for understanding the fundamental chemical properties and bonding characteristics of such compounds, which are essential for their application in various scientific fields (Uno et al., 1963).

Synthesis and Antibacterial Properties : Research by Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potent antibacterial agents. Such studies are significant in the field of drug discovery and development, particularly for addressing bacterial infections (Azab et al., 2013).

One-Pot Synthesis of Heterocyclic Compounds : The research by Rozentsveig et al. (2013) demonstrates a one-pot synthesis method for creating N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. This method is significant for streamlining the synthesis process of these complex molecules, which has implications in pharmaceutical chemistry and material science (Rozentsveig et al., 2013).

Catalyst-Free Synthesis Processes : A study by Mao et al. (2017) presented a catalyst-free method for synthesizing sulfonated 3,4-dihydro-2H-pyrroles, a process that is efficient and environmentally friendly. Such methods are important for green chemistry and sustainable pharmaceutical manufacturing (Mao et al., 2017).

Antimicrobial Applications : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use. The study of these compounds contributes to the development of new antimicrobial agents, which is critical in the fight against drug-resistant bacteria (Darwish et al., 2014).

Carbonic Anhydrase Inhibitory Action : Research by Carta et al. (2017) on thiazolylsulfonamides, including their inhibitory action on human carbonic anhydrases, is significant for understanding their potential therapeutic applications in treating conditions like cancer, obesity, and epilepsy (Carta et al., 2017).

Anticancer Activity : Altug et al. (2011) investigated thiazolo[3,2-a]pyridines for their anticancer activity, highlighting the potential use of these compounds in cancer therapeutics (Altug et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as those containing a thiazole ring, have been found to interact with a variety of biological targets .

Mode of Action

Thiazole-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole-based compounds have been found to influence a variety of biochemical pathways .

Pharmacokinetics

Thiazole-based compounds are known to have diverse pharmacokinetic properties .

Result of Action

Thiazole-based compounds have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action of thiazole-based compounds .

Propriétés

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S2/c15-18(16,10-3-4-10)13-8-9-2-1-6-14(9)11-12-5-7-17-11/h5,7,9-10,13H,1-4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQYYGZMMWIMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2970019.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2970022.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2970027.png)

![2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2970028.png)

![rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans](/img/structure/B2970030.png)

![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2970037.png)

![2-[5-(5-Fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2970041.png)